molecular formula C8H10N6 B13075917 1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13075917
M. Wt: 190.21 g/mol
InChI Key: UMMWQKGCUMESIN-UHFFFAOYSA-N
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Description

1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrazine ring substituted with a methyl group at the 5-position and a triazole ring connected via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its combination of a pyrazine ring and a triazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H10N6

Molecular Weight

190.21 g/mol

IUPAC Name

1-[(5-methylpyrazin-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H10N6/c1-6-2-11-7(3-10-6)4-14-5-12-8(9)13-14/h2-3,5H,4H2,1H3,(H2,9,13)

InChI Key

UMMWQKGCUMESIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)CN2C=NC(=N2)N

Origin of Product

United States

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